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molecular formula C15H24N2O2 B8064937 Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate

Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No. B8064937
M. Wt: 264.36 g/mol
InChI Key: ILNVEWHRASLBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947714B2

Procedure details

n-Butyllithium in hexanes (1.6M, 11.2 mL, 17.9 mmol) was added dropwise to diisopropylamine (2.5 mL, 17.8 mmol) in THF (20 mL) cooled in an ice bath. After stirring for 0.5 h, the solution was cooled in a dry-ice bath and a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (I-1) (2.50 g, 11.9 mmol) in THF (20 mL) was added dropwise. The solution was stirred in a dry-ice bath for 1 h then cyclopropylmethyl bromide (1.27 mL, 13.1 mmol) was added. The reaction mixture was allowed to warm to room temperature over 2 h then quenched with water. The mixture was extracted with DCM (3×). The combined organic phase was washed with brine, dried (MgSO4) and the solvent removed in vacuo. Biotage chromatography (5-10% ethyl acetate-hexanes) afforded tert-butyl 4-cyano-4-cyclopropylmethylpiperidine-1-carboxylate (I-2) as a colourless oil. 1H NMR (500 MHz, CDCl3): δ 4.12 (br s, 2H), 3.05 (br s, 2H), 2.02 (m, 2H), 1.52 (d, J=7.0, 2H), 1.46 (s, 9H), 0.89 (m, 1H), 0.58 (m, 2H), 0.19 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[C:13]([CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)#[N:14].C1(CBr)CC1>C1COCC1>[C:13]([C:15]1([CH2:1][CH:2]2[CH2:4][CH2:3]2)[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)#[N:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
11.2 mL
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.27 mL
Type
reactant
Smiles
C1(CC1)CBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in a dry-ice bath
STIRRING
Type
STIRRING
Details
The solution was stirred in a dry-ice bath for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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